

# pharmacological profile comparison of Mead ethanolamide and 2-arachidonoylglycerol (2-AG)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Mead ethanolamide

Cat. No.: B110053

[Get Quote](#)

## A Comparative Pharmacological Profile: Mead Ethanolamide vs. 2-Arachidonoylglycerol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacological profiles of two key endocannabinoids: **Mead ethanolamide** (MEA) and 2-arachidonoylglycerol (2-AG). The information presented is supported by experimental data to assist researchers in understanding the distinct and overlapping roles of these signaling molecules in the endocannabinoid system.

### Introduction

**Mead ethanolamide** (MEA) and 2-arachidonoylglycerol (2-AG) are endogenous ligands for cannabinoid receptors, playing crucial roles in a myriad of physiological processes. While both are derived from fatty acids, their biosynthesis, receptor interactions, and metabolic pathways exhibit significant differences, leading to distinct pharmacological profiles. MEA, the ethanolamide of mead acid, is notably elevated during essential fatty acid deficiency[1][2]. In contrast, 2-AG is the most abundant endocannabinoid in the central nervous system and is considered a primary signaling molecule at both CB1 and CB2 receptors under normal physiological conditions[3]. This guide will delve into a comparative analysis of their receptor binding and efficacy, biosynthesis, and metabolism, supplemented with detailed experimental protocols and signaling pathway visualizations.

## Quantitative Data Comparison

The following tables summarize the key quantitative parameters of MEA and 2-AG, providing a direct comparison of their interaction with cannabinoid receptors.

Table 1: Receptor Binding Affinity (Ki/Kd in nM)

Compound	CB1 Receptor	CB2 Receptor	Reference
Mead Ethanolamide (MEA)	753 (Kd)	1810 (Kd)	<a href="#">[4]</a> <a href="#">[5]</a>
2-Arachidonoylglycerol (2-AG)	472 (Ki)	1400 (Ki)	<a href="#">[6]</a>

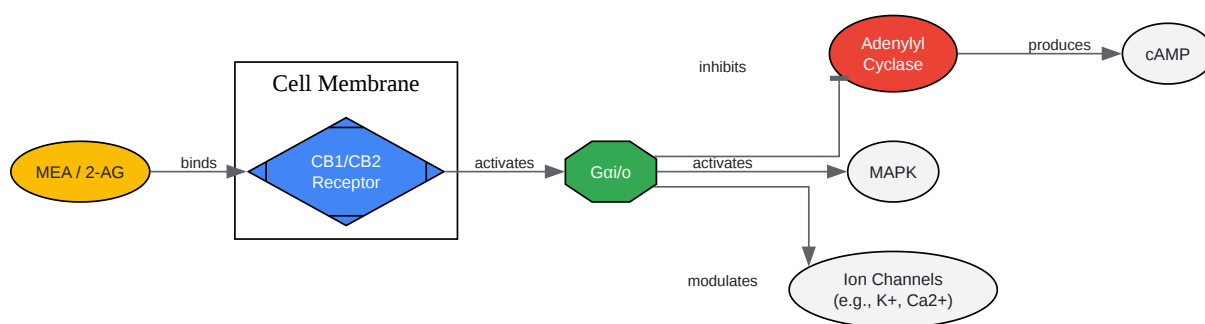
Table 2: Receptor Efficacy (EC50/IC50 in nM)

Compound	Assay	CB1 Receptor	CB2 Receptor	Reference
Mead Ethanolamide (MEA)	cAMP Inhibition	431 (IC50)	156 (IC50)	<a href="#">[4]</a>
2-Arachidonoylglycerol (2-AG)	GPR55 Activation	3 (EC50)	-	<a href="#">[6]</a>
CB1 Activation	519 (EC50)	-	<a href="#">[6]</a>	
CB2 Activation	-	618 (EC50)	<a href="#">[6]</a>	
cAMP Inhibition	-	1300 (IC50)	<a href="#">[7]</a> <a href="#">[8]</a>	
GTPyS Binding	-	122 (EC50)	<a href="#">[7]</a> <a href="#">[8]</a>	

## Signaling Pathways

Activation of CB1 and CB2 receptors by MEA and 2-AG initiates a cascade of intracellular signaling events. Both receptors are G-protein coupled receptors (GPCRs) that primarily couple

to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, activation of these receptors can modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways.



[Click to download full resolution via product page](#)

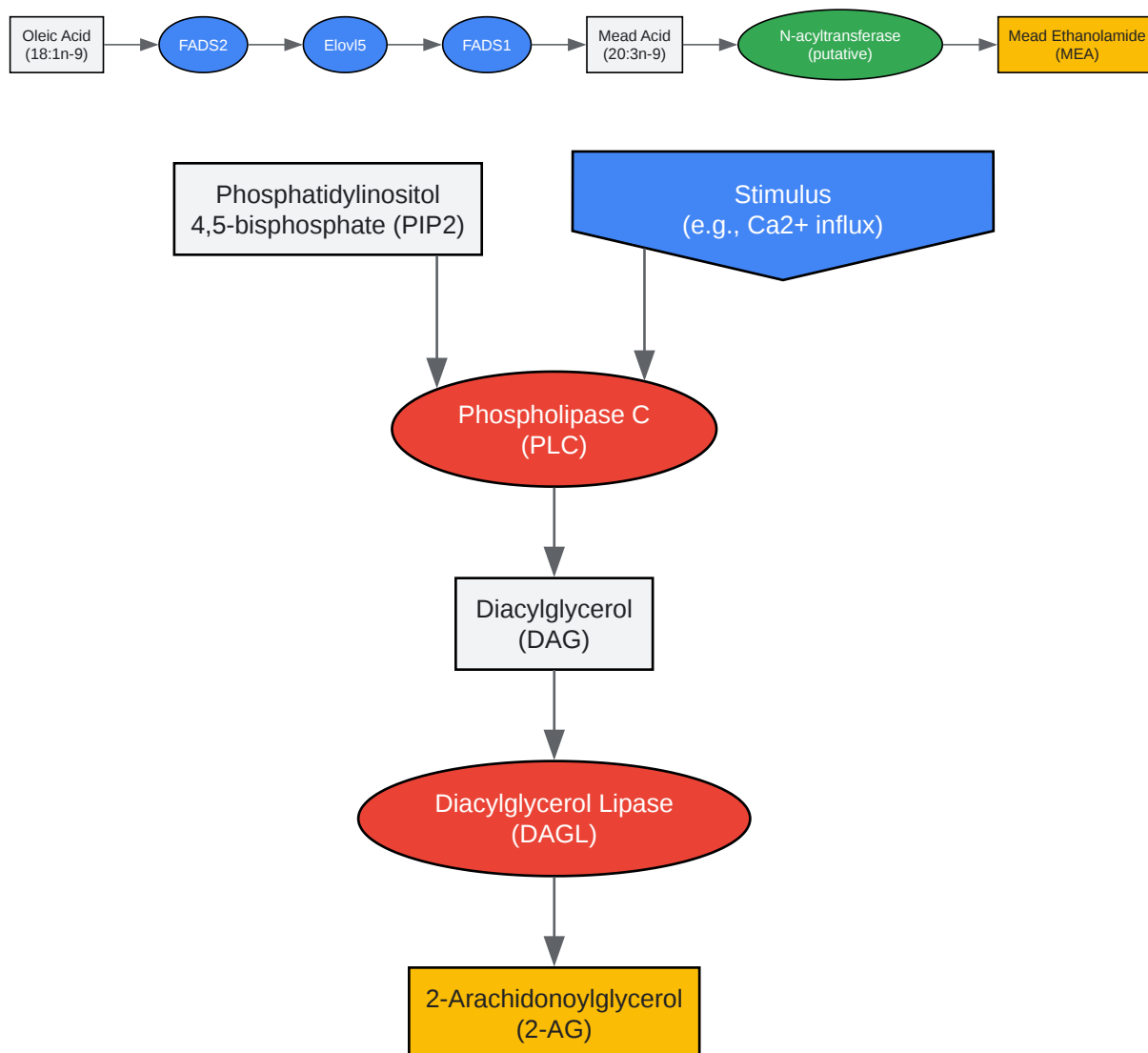
**Figure 1:** General signaling pathway for CB1 and CB2 receptor activation.

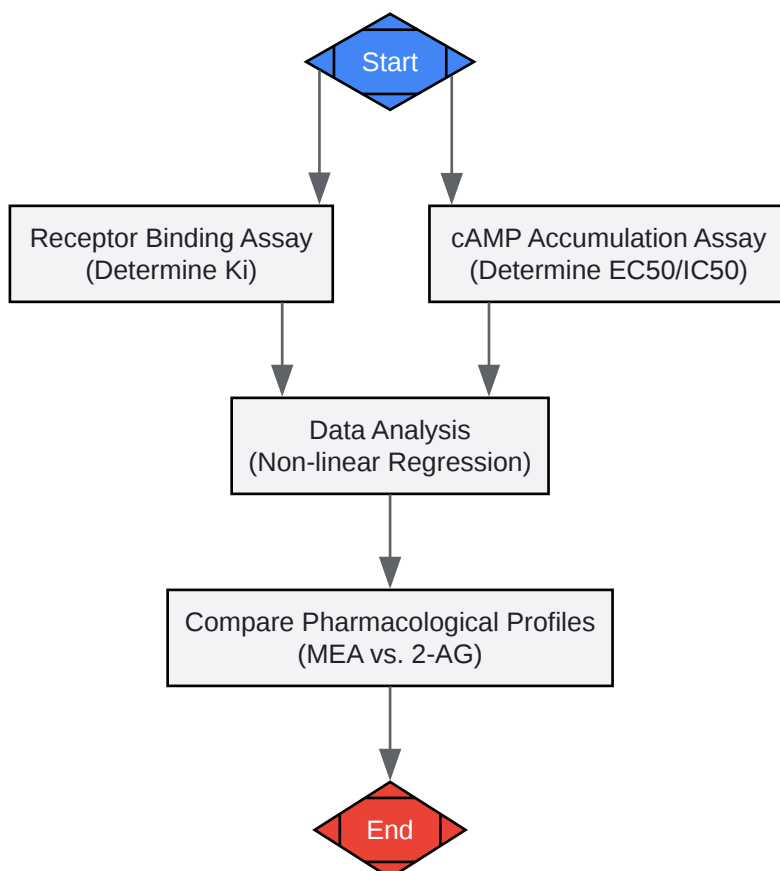
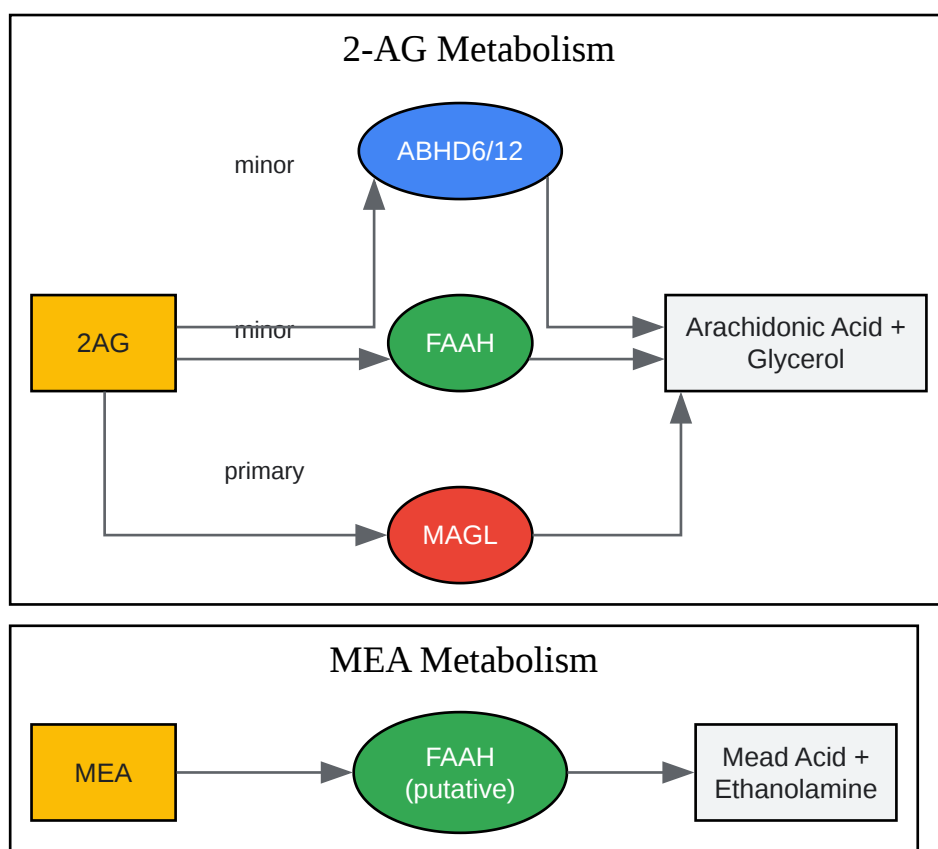
## Biosynthesis Pathways

The biosynthetic pathways of MEA and 2-AG are distinct, reflecting their different physiological roles and regulation.

### Mead Ethanolamide (MEA) Biosynthesis

MEA is synthesized from mead acid, an omega-9 fatty acid that accumulates during dietary deficiency of essential fatty acids. The synthesis of mead acid from oleic acid involves a series of desaturation and elongation steps catalyzed by fatty acid desaturase (FADS) and elongase (ELOVL) enzymes[9][10]. While the specific enzyme that converts mead acid to MEA has not been definitively identified, studies suggest that the same enzymatic machinery responsible for anandamide synthesis may be involved, as mead acid is an effective substrate for the formation of its ethanolamide[1].





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Mead ethanolamide, a novel eicosanoid, is an agonist for the central (CB1) and peripheral (CB2) cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mead acid - Wikipedia [en.wikipedia.org]
- 3. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mead ethanolamide | CB1/CB2激动剂 | MCE [medchemexpress.cn]
- 6. 2-Arachidonoylglycerol | Non-selective Cannabinoid Receptor Agonists: R&D Systems [rndsystems.com]
- 7. Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [pharmacological profile comparison of Mead ethanolamide and 2-arachidonoylglycerol (2-AG)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b110053#pharmacological-profile-comparison-of-mead-ethanolamide-and-2-arachidonoylglycerol-2-ag]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)